p38-|A MAPK-IN-4

Description

Structural and Functional Diversity of p38α/β/γ/δ Kinases

The p38 kinase family comprises four isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—encoded by distinct genes with unique tissue distributions and substrate preferences. Structural analyses reveal conserved Thr–Gly–Tyr (TGY) dual phosphorylation motifs in all isoforms, though activation loop conformations differ substantially between p38α and related kinases like extracellular signal-regulated kinase 2.

Table 1: Structural and Functional Characteristics of p38 Isoforms

X-ray crystallography demonstrates that p38α’s N-terminal domain contains a unique ATP-binding pocket conformation compared to extracellular signal-regulated kinase 2, explaining isoform-specific inhibitor binding. p38γ exhibits a distinct substrate profile, phosphorylating 7-kDa muscle-specific proteins rather than canonical targets like activating transcription factor 2. This structural diversity underlies functional specialization—p38α and p38β regulate cytokine production, while p38γ modulates muscle differentiation and p38δ controls exocrine secretion.

Role in Proinflammatory Cytokine Production and Stress Responses

p38α serves as the primary isoform mediating lipopolysaccharide-induced tumor necrosis factor-α and interleukin-1β synthesis through phosphorylation of transcription factors and mRNA stability proteins. The kinase cascade involves upstream activation by mitogen-activated protein kinase kinase 3/mitogen-activated protein kinase kinase 6, which phosphorylate p38α’s Thr180-Tyr182 motif.

Table 2: p38 Isoform Contributions to Inflammatory Pathways

In microglia, p38α activation creates an inflammatory feedback loop—proinflammatory cytokines further stimulate p38α through tumor necrosis factor receptor-associated factor 6 and apoptosis signal-regulating kinase 1 signaling. This self-reinforcing mechanism positions p38α as a high-value target for breaking cycles of chronic inflammation. Meanwhile, p38δ shows specialized roles in salivary gland stress responses, phosphorylating heat shock protein 27 during dehydration.

Rationale for Developing p38 Mitogen-Activated Protein Kinase-IN-4 as a Selective Inhibitor

First-generation p38 inhibitors suffered from off-target effects due to conserved ATP-binding domains across mitogen-activated protein kinase family members. p38 Mitogen-activated protein kinase-IN-4 was designed to exploit structural variances in the hydrophobic region adjacent to the ATP pocket—particularly the “gatekeeper” residue differences between p38α (Thr106) and c-Jun N-terminal kinases (Met108).

Table 3: Selectivity Determinants of p38 Inhibitors

The compound’s diphenhydramine-derived scaffold achieves 50-fold selectivity over c-Jun N-terminal kinase 2 by forming hydrogen bonds with p38α’s Met109 and Gly110, residues absent in other mitogen-activated protein kinases. Preclinical studies demonstrate p38 mitogen-activated protein kinase-IN-4 suppresses lipopolysaccharide-induced tumor necrosis factor-α release in macrophages without affecting p38γ-mediated myoblast differentiation—a critical advantage over pan-p38 inhibitors that disrupt muscle regeneration.

Properties

Molecular Formula |

C17H13BrN2O |

|---|---|

Molecular Weight |

341.2 g/mol |

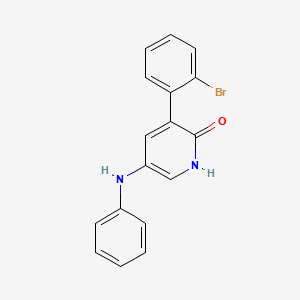

IUPAC Name |

5-anilino-3-(2-bromophenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C17H13BrN2O/c18-16-9-5-4-8-14(16)15-10-13(11-19-17(15)21)20-12-6-2-1-3-7-12/h1-11,20H,(H,19,21) |

InChI Key |

OAKQUGAXVQPKJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CNC(=O)C(=C2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridazine Precursors

The starting material, 5-bromo-6-phenylpyridazin-3(2H)-one , undergoes chlorination using phosphorus oxychloride (POCl₃) to introduce reactive chlorine atoms at positions 4 and 6. This step generates 4,6-dichloro-3-phenylpyridazine (Compound 2), a critical intermediate for nucleophilic substitution.

Reaction Conditions :

Nucleophilic Substitution with Piperazine-Pyrimidine

Compound 2 reacts with 1-(pyrimidin-2-yl)piperazine under heated conditions to replace the 6-chloro group. This step forms 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol (Compound 4).

Reaction Conditions :

Chlorination for Cross-Coupling Readiness

Compound 4 is treated with POCl₃ to convert the hydroxyl group at position 4 into a chlorine atom, yielding 4-chloro-3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (Compound 5).

Key Data :

Structural Validation and Analytical Data

The final product is characterized using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Synthetic Analogues

Modifications to the pyridinyl pharmacophore significantly impact inhibitory activity:

| Compound | Pyridinyl Position | IC50 (μM) | Source |

|---|---|---|---|

| p38-α MAPK-IN-4 | 4-position | 1.5 | |

| MW01-4-119SRM | 3-position | >10 | |

| MW01-6-189WH | Alternate site | Inactive |

Key Insight : The 4-pyridinyl group is essential for H-bonding with the p38α MAPK active site (Met109-Gly110 backbone).

Purification and Scalability Considerations

- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (2:1) for intermediate purification.

- Recrystallization : Ethanol for final product crystallization.

- Metabolic Stability : 70% remaining after 10 minutes in human liver microsomes.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

p38-|A MAPK-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Applications in Chronic Inflammatory Diseases

1. Rheumatoid Arthritis and Asthma

Research indicates that p38 MAPK inhibitors, including p38 MAPK-IN-4, can effectively reduce inflammation in chronic inflammatory diseases like rheumatoid arthritis and asthma. Inhibition of this pathway leads to decreased production of pro-inflammatory cytokines, thereby alleviating symptoms associated with these conditions. A clinical study demonstrated that patients receiving p38 MAPK inhibitors showed significant improvement in joint swelling and pain relief compared to placebo groups .

2. Alzheimer’s Disease

Alzheimer’s disease is characterized by neuroinflammation and tau phosphorylation. Studies have shown that inhibition of the p38 MAPK pathway can reduce amyloid beta accumulation and improve cognitive function in animal models of Alzheimer’s disease . For instance, a study involving streptozotocin-induced Alzheimer’s mice revealed that treatment with p38 MAPK inhibitors resulted in reduced neuroinflammation and improved synaptic plasticity .

Applications in Cancer Therapy

1. Tumorigenesis

p38 MAPK has been implicated in various cancers due to its role in cell proliferation and survival. Selective inhibition of the p38 MAPK pathway has shown promise in reducing tumor growth and enhancing apoptosis in cancer cells. For example, preclinical studies demonstrated that p38 MAPK-IN-4 effectively inhibited the proliferation of squamous cell carcinoma cells by inducing apoptosis through the modulation of key signaling pathways .

2. Colitis-Associated Cancer

In models of colitis-associated cancer, inhibition of p38 MAPK has been linked to reduced tumor formation and improved survival rates. The mechanism involves the regulation of inflammatory responses that contribute to tumorigenesis .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of p38 MAPK inhibitors are multifaceted:

- Reduction of Neuroinflammation : Inhibitors like p38 MAPK-IN-4 have been shown to attenuate neuroinflammatory responses by downregulating microglial activation and cytokine release .

- Modulation of Synaptic Plasticity : In Alzheimer’s models, inhibition of the p38 MAPK pathway has been associated with improved long-term potentiation (LTP), which is crucial for memory formation .

Data Tables

Case Studies

- Alzheimer's Disease Model

- Study : Evaluation of cognitive function improvement in streptozotocin-induced mice.

- Findings : Treatment with p38 MAPK-IN-4 resulted in significant reductions in neuroinflammation and improvements in memory performance.

- Rheumatoid Arthritis Clinical Trial

- Study : Phase II trial assessing the efficacy of a p38 MAPK inhibitor.

- Findings : Patients exhibited a marked decrease in disease activity scores compared to controls.

Mechanism of Action

p38-|A MAPK-IN-4 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase kinases (MAP3Ks), MAPK kinases (MAP2Ks), and MAPKs. This compound specifically targets the p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses to stress stimuli .

Comparison with Similar Compounds

Table 1: Key Features of p38 MAPK Inhibitors

Structural Insights :

- SB203580/SB202190: Share pyridinyl imidazole scaffolds but differ in substituents, affecting potency and off-target profiles.

- Diaryl Urea 9g : Utilizes a urea backbone, targeting p38α via a "glycine flip" mechanism, showing higher specificity for p38α over other kinases .

Isoform Specificity and Off-Target Effects

Table 2: Isoform Specificity and Therapeutic Contexts

Efficacy in Disease Models

Epilepsy and Neuroprotection:

Cancer:

- SB203580 : Suppresses KLF4-induced cancer stemness in osteosarcoma by blocking p38 signaling .

- SB202190 : Induces apoptosis in colorectal cancer via p38-HSP27 pathway but may promote resistance in oxaliplatin-treated cells .

Limitations and Clinical Considerations

- Dose-Dependent Specificity : High doses of SB203580 (>10 μM) inhibit JNK, confounding results in studies lacking genetic validation .

- Dual Roles of p38 : In cancer, p38α can be tumor-suppressive or oncogenic depending on context, complicating therapeutic targeting .

- Alternative Pathways : Compounds like ceftriaxone bypass p38 entirely, offering strategies for diseases where p38 inhibition is contraindicated .

Biological Activity

p38 MAPK-IN-4 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in various cellular processes including inflammation, apoptosis, and stress responses. This article explores the biological activity of p38 MAPK-IN-4, supported by diverse research findings, case studies, and data tables.

p38 MAPK is activated by various stress stimuli and cytokines, leading to phosphorylation of downstream targets involved in inflammation and cell survival. The inhibition of p38 MAPK by p38 MAPK-IN-4 affects several key biological processes:

- Inflammation : p38 MAPK is crucial for the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Inhibition can reduce inflammation in various models.

- Apoptosis : The compound has been shown to modulate apoptosis pathways, particularly in lymphoid cells where it protects against glucocorticoid-induced apoptosis by inhibiting p38 MAPK activity .

- Cell Differentiation : In macrophages, p38 MAPK-IN-4 influences the polarization towards an M2 phenotype upon IL-4 stimulation, indicating its role in immune response modulation .

Case Studies

- Macrophage Polarization : A study demonstrated that p38 MAPK is involved in IL-4-induced alternative activation of macrophages. Inhibition with p38 MAPK-IN-4 suppressed typical M2 markers, highlighting its role in macrophage differentiation .

- T Cell Function : Research indicated that p38 MAPK signaling is essential for IL-17 production in CD4 T cells. Inhibition led to decreased IL-17 synthesis, suggesting a potential therapeutic role in autoimmune diseases where Th17 cells are implicated .

Data Tables

The following table summarizes key findings related to the effects of p38 MAPK-IN-4 on various biological processes:

Discussion

The diverse roles of p38 MAPK-IN-4 underscore its potential as a therapeutic agent. Its ability to modulate inflammatory responses and cell survival pathways presents opportunities for treating conditions such as autoimmune diseases and cancer. The inhibition of this pathway could lead to decreased inflammation and altered immune responses.

Q & A

Q. How can researchers differentiate between canonical and non-canonical p38 signaling in inhibitor studies?

- Approach :

- Isoform-Specific Knockdown : siRNA targeting p38α vs. p38β to dissect isoform contributions .

- Subcellular Fractionation : Isolate nuclear/cytosolic fractions to track p38 localization post-inhibition .

- Kinase-Inactive Mutants : Express dominant-negative p38 constructs to validate inhibitor effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.